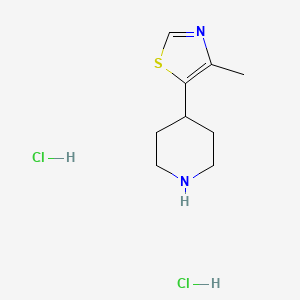

4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride

Description

4-Methyl-5-piperidin-4-yl-1,3-thiazole; dihydrochloride is a thiazole derivative with a piperidine substituent at the 5-position and a methyl group at the 4-position of the heterocyclic ring. The dihydrochloride salt form enhances its solubility and stability, critical for pharmaceutical applications . Thiazole derivatives are known for their versatility in medicinal chemistry, often serving as kinase inhibitors, antimicrobial agents, or modulators of enzymatic activity .

Properties

IUPAC Name |

4-methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S.2ClH/c1-7-9(12-6-11-7)8-2-4-10-5-3-8;;/h6,8,10H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTHXSSWXVXQHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method is the reaction of 4-methylthiazole with piperidine in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-Methyl-5-(piperidin-4-yl)thiazole is a heterocyclic compound with a thiazole ring substituted by a piperidine group and a methyl group, holding significant interest in medicinal chemistry due to its potential therapeutic applications. The compound's versatility in reactivity makes it a valuable building block in organic synthesis. It exhibits diverse biological activities and its biological mechanisms often involve interactions with specific cellular pathways, such as inhibiting tubulin polymerization and affecting cell cycle progression.

Applications in Medicinal Chemistry

- Lead Compound: 4-Methyl-5-(piperidin-4-yl)thiazole serves as a lead compound for developing novel therapeutic agents targeting infections and cancer.

- Antimicrobial Activity: Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate dihydrochloride exhibits antimicrobial activity.

- Antitumor Activity: Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride displays antitumor activity.

- Antiviral Applications: 2-(Pyridin-4-yl)-1,3-thiazole has antiviral properties. Some studies explore the use of piperidine analogs as entry inhibitors that target the CD4 binding site on HIV-1 gp120 to prevent HIV-1 entry to cells .

Applications in Material Science

- 4-Methyl-5-(piperidin-4-yl)thiazole finds applications in various fields within material science.

Applications in Analytical Chemistry

- Analytical Method Development: Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride is utilized in analytical chemistry for developing new analytical methods for detecting and quantifying related substances.

- Chromatographic and Spectroscopic Techniques: It is used as a standard in chromatographic and spectroscopic techniques to establish calibration curves and validate analytical methods.

- Ensuring Reliability: Statistical methods ensure the reliability of data from the establishment of sensitive, accurate, and reproducible methods for compound analysis.

Biological Activities

- Anticonvulsant Properties: Thiazole derivatives have demonstrated anticonvulsant activity . Compound 1 , 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed the highest anticonvulsant properties . Analog 2 , 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, also displayed activity .

- Antidiabetic Potential: 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity .

Mechanism of Action

The mechanism by which 4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses that contribute to its therapeutic effects.

Comparison with Similar Compounds

5-Ethynyl-4-methyl-1,3-thiazole

This compound shares the 4-methyl-thiazole core but replaces the piperidine group with an ethynyl moiety. The absence of the piperidine ring likely reduces its affinity for kinase targets but may improve membrane permeability due to the linear ethynyl group .

3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine Dihydrochloride

Structural similarity includes the thiazole-piperidine framework. The chloro substituent and methoxy linkage may alter binding kinetics compared to the target compound.

Table 1: Structural Comparison

| Compound | Core Structure | Substituents | Salt Form |

|---|---|---|---|

| Target Compound | 4-methyl-1,3-thiazole | 5-piperidin-4-yl | Dihydrochloride |

| 5-Ethynyl-4-methyl-1,3-thiazole | 4-methyl-1,3-thiazole | 5-ethynyl | Neutral |

| 3-(2-Chloro-...) Dihydrochloride | 1,3-thiazole | 5-(piperidin-3-yloxymethyl), Cl | Dihydrochloride |

Pharmacological Activity

Vanoxerine Dihydrochloride

Vanoxerine dihydrochloride, a CDK2/4/6 inhibitor, shares the dihydrochloride salt form and kinase-targeting properties. It exhibits IC50 values of 3.79–4.04 µM in hepatocellular carcinoma models, comparable to other CDK inhibitors like Fluspirilene (IC50 = 3.46–4.01 µM) . The target compound’s piperidine-thiazole scaffold may similarly disrupt kinase activity but requires empirical validation.

N-Phenacylthiazolium Salts

These compounds inhibit cholinesterases (e.g., AChE and BChE), demonstrating the thiazole ring’s role in enzyme modulation. Structural variations, such as phenacyl groups, influence potency, suggesting that the target compound’s piperidine group could enhance selectivity for specific neurological targets .

Physicochemical Properties

Solubility and Stability

Dihydrochloride salts generally exhibit higher aqueous solubility than neutral or hydrochloride forms, as seen in capmatinib dihydrochloride, which is hygroscopic and pH-dependent . The target compound’s dihydrochloride form likely enhances bioavailability compared to analogs like 5-ethynyl-4-methyl-1,3-thiazole (neutral, lower solubility) .

Polymorphism and Crystallinity

Capmatinib dihydrochloride’s polymorphism is controlled during manufacturing, a consideration for the target compound to ensure batch consistency . Piperazine dihydrochloride derivatives (e.g., 142-64-3) show similar hygroscopicity, necessitating controlled storage conditions .

Biological Activity

4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride is a compound belonging to the thiazole class, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

- Chemical Formula : C₁₁H₁₄Cl₂N₂S

- CAS Number : 2490418-77-2

- Molecular Weight : 267.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to the modulation of various signaling pathways, resulting in therapeutic effects.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | Strongly effective |

| Escherichia coli | 0.50 μg/mL | Moderately effective |

| Candida albicans | 0.75 μg/mL | Effective |

In vitro studies have shown that this compound can inhibit biofilm formation in Staphylococcus species, suggesting its potential as an antimicrobial agent in clinical settings .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. In animal models, certain analogues demonstrated significant protection against seizures:

| Compound | Median Effective Dose (ED50) | Activity |

|---|---|---|

| Compound A | <20 mg/kg | High anticonvulsant effect |

| Compound B | 24.38 mg/kg | Moderate effect |

These findings indicate that modifications to the thiazole structure can enhance anticonvulsant efficacy .

Antiviral Activity

The antiviral potential of thiazole compounds has been explored, particularly against HIV. Studies suggest that certain derivatives can inhibit viral entry by targeting the CD4 binding site on gp120:

| Compound | Activity Level | Toxicity |

|---|---|---|

| Piperidine derivative | Moderate antiviral activity | High toxicity |

This suggests a need for further structural optimization to enhance efficacy while reducing toxicity .

Case Studies

Several studies have highlighted the biological activities of thiazole derivatives:

- Antimicrobial Study : A study evaluated the antimicrobial properties of various thiazole derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus with an MIC of 0.25 μg/mL .

- Anticonvulsant Research : In a study focusing on anticonvulsant activity, a series of thiazole derivatives were synthesized and tested in seizure models. The results indicated that modifications to the piperidine ring improved efficacy significantly .

- Antiviral Activity Assessment : Research on antiviral activity revealed that compounds targeting HIV's entry mechanisms showed promise but required further optimization for better safety profiles .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-Methyl-5-piperidin-4-yl-1,3-thiazole dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation of a thiazole precursor with a piperidine derivative. For example, analogous syntheses of piperidinyl-thiazole compounds often employ catalysts like palladium or copper for cross-coupling reactions. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of reactants significantly impact yield. Post-synthesis, purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water) is critical .

Q. How does the dihydrochloride salt form affect solubility and stability compared to the free base?

- Methodological Answer : The dihydrochloride salt (2:1 HCl:base ratio) enhances aqueous solubility due to increased polarity and ionic interactions. Stability studies should compare degradation rates under accelerated conditions (e.g., 40°C/75% RH) using HPLC. For example, dihydrochloride salts of related compounds exhibit longer shelf lives than free bases due to reduced hygroscopicity .

Q. What analytical methods are recommended for purity assessment?

- Methodological Answer : High-resolution LC-MS (ESI+) confirms molecular weight, while HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) quantifies purity (>99% by peak area). Elemental analysis (C, H, N) and ¹H/¹³C NMR (DMSO-d₆) validate structural integrity. Batch-specific certificates of analysis (COA) should be cross-referenced .

Q. Which purification techniques optimize yield and purity for this compound?

- Methodological Answer : Gradient elution flash chromatography (silica gel, 5–20% MeOH in CH₂Cl₂) removes byproducts. For large-scale purification, recrystallization in ethanol/water (1:3 v/v) at 4°C achieves >98% purity. Centrifugation and lyophilization ensure solvent-free final product .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during characterization?

- Methodological Answer : Discrepancies in NMR shifts may arise from tautomerism or residual solvents. Use deuterated solvents (DMSO-d₆ or CDCl₃) and 2D NMR (COSY, HSQC) to assign proton-carbon correlations. IR spectra should match computed vibrational modes (DFT/B3LYP/6-31G*) for functional groups like thiazole C=N (1650–1600 cm⁻¹) .

Q. What strategies elucidate the compound’s binding mechanisms to biological targets (e.g., enzymes, receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding poses to targets like LSD1 or cannabinoid receptors. Validate with SPR (surface plasmon resonance) for binding kinetics (KD, kon/koff) and competitive radioligand assays (e.g., against [³H]SR141716 for CB1 receptor affinity) .

Q. How can researchers validate the compound’s role in modulating epigenetic markers (e.g., histone methylation)?

- Methodological Answer : Treat cell lines (e.g., HEK293) with the compound and perform ChIP-seq for H3K4me2/3 or H3K9me2. Compare to controls using qPCR or Western blot (antibodies: anti-H3K4me2, Abcam ab7766). Dose-response studies (1–50 µM, 24–72 hrs) identify optimal epigenetic modulation .

Q. What computational models predict pharmacokinetic properties, and how do they align with empirical data?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP (hydrophobicity), BBB permeability, and CYP450 metabolism. Validate with in vitro assays: Caco-2 cells for permeability, microsomal stability tests (human liver microsomes), and plasma protein binding (equilibrium dialysis). Compare computed vs. experimental t½ and clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.